molecular formula C11H10N2S2 B5572801 2-(4-phenyl-1,3-thiazol-2-yl)ethanethioamide

2-(4-phenyl-1,3-thiazol-2-yl)ethanethioamide

Cat. No. B5572801
M. Wt: 234.3 g/mol
InChI Key: SSYYFONFBSKVFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-phenyl-1,3-thiazol-2-yl)ethanethioamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is also known as PTZ-ET and is a thiazole derivative. PTZ-ET has been extensively studied for its unique properties and potential applications in the field of medicine, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of PTZ-ET is not fully understood. However, it is believed that PTZ-ET exerts its pharmacological effects by modulating various signaling pathways in the body. PTZ-ET has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. It has also been shown to inhibit the MAPK pathway, which is involved in the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects:
PTZ-ET has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, pain, and melanin production. PTZ-ET has also been shown to have antioxidant properties and can scavenge free radicals.

Advantages and Limitations for Lab Experiments

One of the advantages of using PTZ-ET in lab experiments is its ability to inhibit the production of pro-inflammatory cytokines. This property makes it a potential candidate for the development of anti-inflammatory drugs. However, the limitations of using PTZ-ET in lab experiments include its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for the research of PTZ-ET. One potential direction is the development of PTZ-ET derivatives with improved pharmacological properties. Another potential direction is the investigation of the mechanism of action of PTZ-ET in more detail. Additionally, the potential applications of PTZ-ET in the cosmetic industry for skin whitening could be further explored.

Synthesis Methods

The synthesis of PTZ-ET involves the reaction between 2-bromoethanethiol and 4-phenyl-2-aminothiazole in the presence of a base. The reaction takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and is carried out under reflux conditions. The product is obtained after purification using column chromatography or recrystallization.

Scientific Research Applications

PTZ-ET has been widely used in scientific research for its potential applications in various fields. In the field of medicine, PTZ-ET has been studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models.
In biochemistry, PTZ-ET has been studied for its ability to inhibit the enzyme tyrosinase, which is involved in the production of melanin. This property of PTZ-ET has potential applications in the cosmetic industry for skin whitening.

properties

IUPAC Name

2-(4-phenyl-1,3-thiazol-2-yl)ethanethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2S2/c12-10(14)6-11-13-9(7-15-11)8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSYYFONFBSKVFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)CC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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